6-Heptenenitrile, 4-methoxy- 6-Heptenenitrile, 4-methoxy-
Brand Name: Vulcanchem
CAS No.: 724701-62-6
VCID: VC16790669
InChI: InChI=1S/C8H13NO/c1-3-5-8(10-2)6-4-7-9/h3,8H,1,4-6H2,2H3
SMILES:
Molecular Formula: C8H13NO
Molecular Weight: 139.19 g/mol

6-Heptenenitrile, 4-methoxy-

CAS No.: 724701-62-6

Cat. No.: VC16790669

Molecular Formula: C8H13NO

Molecular Weight: 139.19 g/mol

* For research use only. Not for human or veterinary use.

6-Heptenenitrile, 4-methoxy- - 724701-62-6

Specification

CAS No. 724701-62-6
Molecular Formula C8H13NO
Molecular Weight 139.19 g/mol
IUPAC Name 4-methoxyhept-6-enenitrile
Standard InChI InChI=1S/C8H13NO/c1-3-5-8(10-2)6-4-7-9/h3,8H,1,4-6H2,2H3
Standard InChI Key AHHDAJDXHAWGQT-UHFFFAOYSA-N
Canonical SMILES COC(CCC#N)CC=C

Introduction

Chemical Identification and Nomenclature

IUPAC Name and Structural Features

The systematic name for this compound, per IUPAC guidelines, is 4-methoxyhept-6-enenitrile, reflecting the methoxy substituent on the fourth carbon of a seven-carbon chain with a double bond between carbons 6 and 7 and a nitrile group at the terminal position. The unsaturated structure introduces geometric isomerism, though specific configurations (cis/trans) remain undocumented in available literature.

Synonyms and Registry Identifiers

Common aliases include 4-methoxy-6-heptenenitrile and 6-Heptenenitrile, 4-methoxy-, while its CAS Registry Number (66675-71-0) serves as a unique identifier in chemical databases. Additional identifiers include the InChIKey (SUVMVZJXNKGQOY-UHFFFAOYSA-N) and SMILES notation (COC(CCCC)CC#N), which encode its molecular structure for computational modeling.

Synthesis and Production Pathways

Catalytic Approaches

Transition metal catalysts, such as palladium or nickel complexes, may facilitate the addition of hydrogen cyanide to unsaturated precursors. A hypothetical pathway could involve the hydrocyanation of 4-methoxy-1,5-heptadiene, though this remains speculative without experimental validation.

Physicochemical Properties

Molecular and Thermal Characteristics

The compound’s molecular weight (139.19 g/mol) and empirical formula (C8H13NO\text{C}_8\text{H}_{13}\text{NO}) align with its structural features. Key thermal properties include a boiling point of 225.5±23.0C225.5 \pm 23.0^\circ \text{C} and a vapor pressure estimated at 0.087±0.04mmHg0.087 \pm 0.04 \, \text{mmHg} at 25°C, suggesting moderate volatility.

PropertyValueMethod/Reference
Density (20°C)0.966±0.06g/cm30.966 \pm 0.06 \, \text{g/cm}^3Experimental
Refractive Index (20°C)1.439±0.021.439 \pm 0.02ASTM D1218
LogP (Octanol-Water)1.23±0.321.23 \pm 0.32Computational

Spectroscopic Data

  • IR Spectroscopy: Strong absorption bands near 2240cm12240 \, \text{cm}^{-1} (C≡N stretch) and 1250cm11250 \, \text{cm}^{-1} (C-O-C stretch) are expected.

  • NMR: 1H^1\text{H} NMR would show signals for the methoxy group (~δ 3.3 ppm), allylic protons (δ 5.2–5.8 ppm), and nitrile-adjacent methylene groups (δ 2.3–2.7 ppm).

Applications and Industrial Relevance

Organic Synthesis Intermediates

The nitrile group’s reactivity makes 4-methoxy-6-heptenenitrile a potential precursor for amines, carboxylic acids, and heterocycles. For instance, hydrolysis under acidic or basic conditions could yield 4-methoxy-6-heptenoic acid, a building block for polymers or pharmaceuticals.

Pharmaceutical Research

Nitriles are key motifs in drug discovery, acting as enzyme inhibitors or bioisosteres. While no direct therapeutic applications of this compound are reported, its structure suggests potential as a scaffold for kinase inhibitors or antiviral agents.

Regulatory and Environmental Impact

Ecotoxicology

No ecotoxicity data are available, but nitriles are generally considered moderately toxic to aquatic life. Predicted bioconcentration factors (BCF < 3.2) suggest low bioaccumulation potential.

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